Propan-2-yl 3-bromo-4-ethoxybenzoate

Description

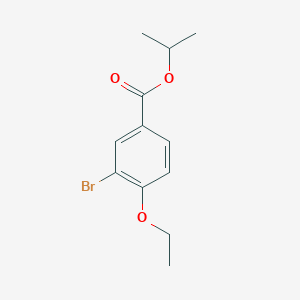

Propan-2-yl 3-bromo-4-ethoxybenzoate is an aromatic ester featuring a benzoate backbone substituted with a bromine atom at the 3-position and an ethoxy group at the 4-position, esterified with a propan-2-yl (isopropyl) group. This compound belongs to a class of halogenated benzoate esters, which are frequently utilized as intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity and structural versatility . The bromine atom enhances electrophilic substitution reactivity, while the ethoxy group contributes electron-donating effects, influencing both electronic and steric properties.

Properties

Molecular Formula |

C12H15BrO3 |

|---|---|

Molecular Weight |

287.15 g/mol |

IUPAC Name |

propan-2-yl 3-bromo-4-ethoxybenzoate |

InChI |

InChI=1S/C12H15BrO3/c1-4-15-11-6-5-9(7-10(11)13)12(14)16-8(2)3/h5-8H,4H2,1-3H3 |

InChI Key |

IUCLMLGLPIEVKB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)OC(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Stepwise Synthetic Procedure

Step 1: Synthesis of 3-bromo-4-ethoxybenzoic acid

A. Starting Materials and Reagents

- 4-ethoxybenzoic acid

- Brominating agent (e.g., bromine or N-bromosuccinimide)

- Solvent (e.g., glacial acetic acid)

- Catalyst (e.g., iron(III) chloride, optional for electrophilic bromination)

- The bromination is typically carried out at room temperature or under mild heating.

- Reaction is monitored until completion (e.g., by TLC or HPLC).

C. Reaction Equation

$$

\text{4-ethoxybenzoic acid} + \text{Br}2 \xrightarrow{\text{FeCl}3, \text{AcOH}} \text{3-bromo-4-ethoxybenzoic acid}

$$

- The regioselectivity is controlled by the electron-donating ethoxy group, favoring bromination at the 3-position.

- Excess bromine or prolonged reaction times can lead to polybromination, so stoichiometry and monitoring are critical.

Step 2: Esterification to Form Propan-2-yl 3-bromo-4-ethoxybenzoate

A. Starting Materials and Reagents

- 3-bromo-4-ethoxybenzoic acid (from Step 1)

- Propan-2-ol (isopropanol)

- Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

- Dehydrating agent (optional, e.g., molecular sieves)

- Refluxing the acid and alcohol in the presence of the catalyst.

- Removal of water (by azeotropic distillation or dehydrating agent) to drive the equilibrium toward ester formation.

C. Reaction Equation

$$

\text{3-bromo-4-ethoxybenzoic acid} + \text{propan-2-ol} \xrightarrow{\text{H}2\text{SO}4, \text{reflux}} \text{this compound} + \text{H}_2\text{O}

$$

- After completion, the reaction mixture is cooled and neutralized.

- The ester is extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and purified (typically by column chromatography or recrystallization).

Data Table: Typical Reaction Parameters

| Step | Reagents | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 4-ethoxybenzoic acid, Br₂ | Acetic acid | FeCl₃ (trace) | 20–50 | 2–4 | 75–85 | TLC monitoring |

| 2 | 3-bromo-4-ethoxybenzoic acid, | Propan-2-ol | H₂SO₄ | Reflux | 4–8 | 70–90 | Remove water for yield |

| propan-2-ol |

Yields are typical for laboratory-scale syntheses; optimization may improve results further.

Research Findings and Analytical Data

- Structural Confirmation: The structure and purity of the final ester are confirmed by NMR spectroscopy (¹H, ¹³C), IR spectroscopy, and mass spectrometry.

- Reaction Mechanism: The bromination proceeds via electrophilic aromatic substitution, while esterification follows the Fischer mechanism.

- Optimization: Reaction rates and yields are influenced by solvent polarity, temperature, and catalyst choice.

Comparative Analysis

| Compound | Bromine Position | Alkoxy Group | Ester Group | Synthesis Approach |

|---|---|---|---|---|

| This compound | 3 | Ethoxy (4) | Propan-2-yl | 2-step: bromination, esterification |

| Ethyl 4-bromobenzoate | 4 | None | Ethyl | Direct esterification |

| Propan-2-yl 4-bromobenzoate | 4 | None | Propan-2-yl | Direct esterification |

| Propan-2-yl 3-bromo-4-methoxybenzoate | 3 | Methoxy (4) | Propan-2-yl | Similar 2-step method |

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-bromo-4-ethoxybenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to yield 3-bromo-4-ethoxybenzoic acid and isopropanol in the presence of an acid or base.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

Ester Hydrolysis: The major products are 3-bromo-4-ethoxybenzoic acid and isopropanol.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

Propan-2-yl 3-bromo-4-ethoxybenzoate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl 3-bromo-4-ethoxybenzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets involved in disease pathways. The presence of the bromine atom and ethoxy group can influence its binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and optimize its efficacy.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Steric Effects : Bulkier groups (e.g., isopropoxy at 4-position in Ethyl 3-bromo-4-isopropoxybenzoate) hinder nucleophilic attack at the bromine or ester carbonyl, slowing reactions like hydrolysis or Suzuki coupling .

- Electronic Effects : Electron-donating groups (e.g., ethoxy, methoxy) activate the aromatic ring for electrophilic substitution, whereas electron-withdrawing groups (e.g., fluorine) deactivate the ring but enhance electrophilicity at the bromine site .

Analytical Characterization

Techniques such as GC/MS-MS (as applied to bisphenol A degradation products) and computational tools like Multiwfn for electron density analysis can elucidate structural and electronic differences between these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.